molecular formula C5H11NO B12875725 trans-4-Methyltetrahydrofuran-3-amine

trans-4-Methyltetrahydrofuran-3-amine

Cat. No.: B12875725
M. Wt: 101.15 g/mol
InChI Key: YGAMXHGNEOFJNN-WHFBIAKZSA-N
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Description

trans-4-Methyltetrahydrofuran-3-amine: is an organic compound with the molecular formula C5H11NO It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom The compound is characterized by the presence of an amine group at the third position and a methyl group at the fourth position in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyltetrahydrofuran-3-amine typically involves the reduction of a suitable precursor, such as a nitro or nitrile compound. One common method is the catalytic hydrogenation of 4-methyltetrahydrofuran-3-nitrile using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Methyltetrahydrofuran-3-amine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: trans-4-Methyltetrahydrofuran-3-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of trans-4-Methyltetrahydrofuran-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the biological activity of the compound. The trans configuration of the methyl group may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    4-Methyltetrahydrofuran-3-amine: Lacks the trans configuration, which may affect its reactivity and biological activity.

    Tetrahydrofuran-3-amine: Lacks the methyl group, resulting in different chemical properties and applications.

    trans-4-Methylpyrrolidine-3-amine:

Uniqueness: trans-4-Methyltetrahydrofuran-3-amine is unique due to its specific configuration and functional groups. The presence of both the amine and methyl groups in the trans configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3R,4R)-4-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

YGAMXHGNEOFJNN-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1COC[C@@H]1N

Canonical SMILES

CC1COCC1N

Origin of Product

United States

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